![molecular formula C6H6F2O2S B13614655 6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13614655.png)
6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Difluoro-3-thiabicyclo[310]hexane-1-carboxylic acid is a unique bicyclic compound characterized by the presence of fluorine atoms and a sulfur atom within its structure
Vorbereitungsmethoden
The synthesis of 6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid typically involves multistep reactions starting from commercially available compounds. One common synthetic route includes the use of diastereomerically pure cis- and trans-6,6-difluorobicyclo[3.1.0]hexane building blocks . The reaction conditions often involve specific reagents and catalysts to ensure the desired stereochemistry and yield.
Analyse Chemischer Reaktionen
6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common reagents used in these reactions include methyllithium and other organometallic compounds . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid can be compared to other similar compounds, such as:
6,6-Difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylic acid: This compound contains a nitrogen atom instead of sulfur and has different chemical properties.
6,6-Difluorobicyclo[3.1.0]hexane: This compound lacks the carboxylic acid functional group and has different reactivity.
The uniqueness of this compound lies in its specific combination of fluorine and sulfur atoms, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H6F2O2S |
|---|---|
Molekulargewicht |
180.17 g/mol |
IUPAC-Name |
6,6-difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C6H6F2O2S/c7-6(8)3-1-11-2-5(3,6)4(9)10/h3H,1-2H2,(H,9,10) |
InChI-Schlüssel |
BVWILZWQUVZTMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C2(F)F)(CS1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


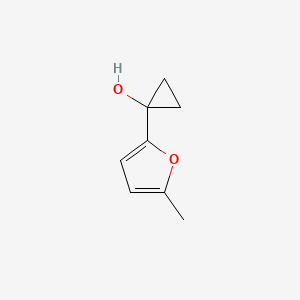
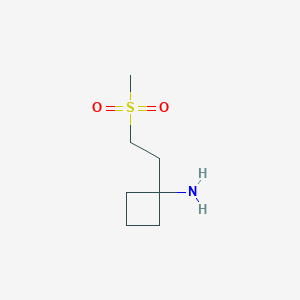
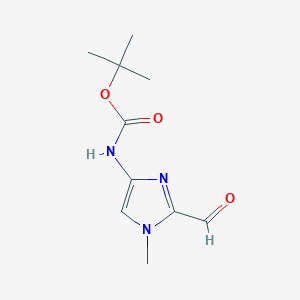



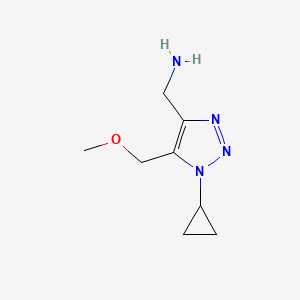
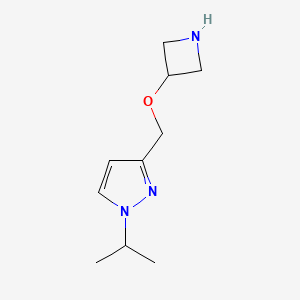

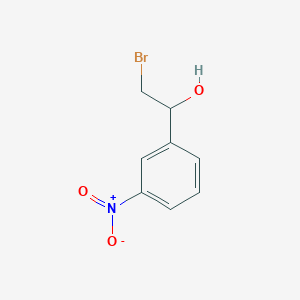
![5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B13614648.png)
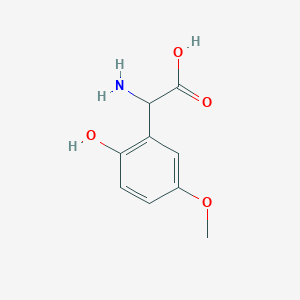
![{7-Oxaspiro[3.5]nonan-6-yl}methanol](/img/structure/B13614656.png)

